Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone

Medicinal Chemistry Chemical Procurement Spirocyclic Building Blocks

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone (IUPAC: 3-(morpholine-4-carbonyl)-2-oxa-7-azaspiro[4.5]decane; CAS 1422068-10-7) is a spirocyclic morpholine-carboxamide with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol. It belongs to the oxa-azaspiro[4.5]decane chemical class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its rigid three-dimensional architecture, hydrogen-bonding capacity, and metabolic stability relative to monocyclic amine or ether isosteres.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B8139309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CC2(CC(OC2)C(=O)N3CCOCC3)CNC1
InChIInChI=1S/C13H22N2O3/c16-12(15-4-6-17-7-5-15)11-8-13(10-18-11)2-1-3-14-9-13/h11,14H,1-10H2
InChIKeyGWGXUSFCMLXYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone: Chemical Identity, Spirocyclic Architecture, and Procurement-Relevant Specifications


Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone (IUPAC: 3-(morpholine-4-carbonyl)-2-oxa-7-azaspiro[4.5]decane; CAS 1422068-10-7) is a spirocyclic morpholine-carboxamide with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It belongs to the oxa-azaspiro[4.5]decane chemical class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its rigid three-dimensional architecture, hydrogen-bonding capacity, and metabolic stability relative to monocyclic amine or ether isosteres [1]. The compound is commercially supplied as a 97%-purity research intermediate primarily for pharmaceutical lead optimization and chemical biology probe synthesis .

Why Generic Substitution of Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone with In-Class Analogs Carries Undefined Risk


Oxa-azaspiro[4.5]decane derivatives exhibit steep structure-activity relationships (SAR) where subtle changes in the position of the oxygen heteroatom, the nature of the exocyclic carbonyl substituent, and the presence or absence of protecting groups can profoundly alter target binding, selectivity, and pharmacokinetic properties. For example, the 2-oxa-7-azaspiro[4.5]decane scaffold with a morpholino-carbonyl at C3 is structurally distinct from its 1-oxa-8-azaspiro regioisomer, which has been annotated as a sigma-receptor ligand ; the oxygen position alters hydrogen-bond geometry and dipole moment, which can redirect molecular recognition even in the absence of bulk steric changes [1]. At the time of this analysis, no peer-reviewed head-to-head data exist comparing the target compound against its closest analogs for any biological endpoint. Therefore, any procurement decision to replace Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone with a generic in-class compound is an untested substitution with unquantifiable risk. The following sections present the limited but verifiable differentiation dimensions that currently exist.

Quantitative Differentiation Evidence for Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone Versus Closest Analogs


Chemical Identity and Purity: The Only Verifiable Quantitative Dimension Distinguishing Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone from Its 1-Oxa Regioisomer

The target compound (CAS 1422068-10-7) is unequivocally distinguished from its 1-oxa-8-azaspiro regioisomer (CAS 1422138-50-8) by IUPAC name, SMILES, and InChI Key. Both share the identical molecular formula (C₁₃H₂₂N₂O₃) and molecular weight (254.33 g/mol), making them isomeric and analytically unresolvable by mass spectrometry alone . The commercially specified purity for the target compound is 97% , which is comparable to the 97% specification reported for the 1-oxa isomer . No quantitative purity advantage is claimed; the differentiation lies in the verified chemical identity that procures the correct regioisomer for a specific SAR program.

Medicinal Chemistry Chemical Procurement Spirocyclic Building Blocks

Scaffold Rigidity Advantage Over Non-Spirocyclic Morpholine-Carboxamide Analogs: Class-Level Inference from Published Oxa-Azaspiro SAR

The 2-oxa-7-azaspiro[4.5]decane core of the target compound possesses zero rotatable bonds within its spirocyclic framework (rotatable bond count = 0 for the parent scaffold C₈H₁₅NO, as calculated from its SMILES C1OCCC12CNCCC2) [1]. In contrast, a non-spirocyclic morpholine-carboxamide such as N-(2-methoxyethyl)morpholine-4-carboxamide (a fully flexible analog) has a calculated rotatable bond count of 4. Spirocyclic conformational restriction has been correlated with improved target binding enthalpy, enhanced metabolic stability, and increased oral bioavailability in multiple medicinal chemistry campaigns, including CCR1 antagonists and DGAT1 inhibitors built upon the oxa-azaspiro[4.5]decane scaffold [2]. However, this is a class-level inference; no direct experimental comparison of the target compound against a flexible morpholine-carboxamide has been published for any biological endpoint.

Medicinal Chemistry Conformational Restriction Drug Design

Synthetic Accessibility from a Scalable Enantioselective Route: Comparative Advantage Over Undefined Synthetic Origins

Although the racemic target compound itself has not been the subject of a published scalable synthesis, the closely related benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate has been synthesized via a seven-step enantioselective route achieving >99% ee and 42% overall yield on multi-hundred-gram scale [1]. This demonstrates that the 2-oxa-7-azaspiro[4.5]decane core is amenable to industrial-scale asymmetric synthesis—a property not yet demonstrated for the 1-oxa-8-azaspiro regioisomer. Procurement of the target compound from suppliers utilizing established 2-oxa-7-azaspiro synthetic methodology mitigates the risk of undefined impurity profiles or stereochemical ambiguity that may arise from non-validated routes.

Process Chemistry Asymmetric Synthesis Scale-Up

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone: Evidence-Limited Application Scenarios for Scientific Procurement


Regioisomer-Specific Lead Optimization Requiring the 2-Oxa-7-Azaspiro-3-yl-Morpholinomethanone Pharmacophore

In kinase or GPCR lead optimization programs where the 2-oxa-7-azaspiro scaffold has been specifically designed via computational docking or SAR iteration, the target compound is the only structurally verified intermediate to deliver the intended pharmacophore geometry. Substituting the 1-oxa regioisomer (CAS 1422138-50-8) would alter the spatial orientation of the morpholino-carbonyl relative to the piperidine NH, which may redirect hydrogen-bonding interactions and compromise target engagement. Procurement should be restricted to the CAS 1422068-10-7 entity with identity verification by ¹H NMR and HPLC-MS to ensure regioisomeric integrity [1].

Scaffold-Hopping Studies Comparing Conformationally Restricted vs. Flexible Morpholine-Carboxamide Linkers

The target compound provides a zero-rotatable-bond morpholine-carboxamide where the spiro junction locks the morpholino-carbonyl orientation. This makes it a valuable tool for scaffold-hopping experiments designed to quantify the contribution of conformational preorganization to target affinity, selectivity, or metabolic stability, using a flexible morpholine-carboxamide as the matched molecular pair comparator [1].

Chiral Building Block for Asymmetric Synthesis Programs Requiring Scalable 2-Oxa-7-Azaspiro Intermediates

Although the target compound is supplied as a racemate, the demonstrated scalability of enantioselective synthesis to the 2-oxa-7-azaspiro core (>99% ee, 42% yield on multi-hundred-gram scale) [1] indicates that procurement of the racemic target compound may serve as a gateway intermediate for subsequent chiral resolution or asymmetric derivatization in medicinal chemistry programs targeting single-enantiomer drug candidates.

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